molecular formula C16H21N3O2S B7075492 N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide

N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide

Cat. No.: B7075492
M. Wt: 319.4 g/mol
InChI Key: HRJKVWKVYSSVJG-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide is a synthetic compound with a unique structure that combines a cyclopropylmethyl group, a trimethylpyrazole core, and a phenylsulfonamide moiety

Properties

IUPAC Name

N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-16(13(2)18(3)17-12)22(20,21)19(11-14-9-10-14)15-7-5-4-6-8-15/h4-8,14H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJKVWKVYSSVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N(CC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Next, the sulfonamide group is introduced by reacting the methylated pyrazole with chlorosulfonic acid, followed by the addition of aniline to form the N-phenylsulfonamide. Finally, the cyclopropylmethyl group is attached through a nucleophilic substitution reaction using cyclopropylmethyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and higher yields. Additionally, green chemistry principles, such as the use of safer solvents and reagents, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropylmethyl-N-phenylpyrazole-4-sulfonamide: Lacks the trimethyl groups on the pyrazole ring.

    1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide: Lacks the cyclopropylmethyl group.

    N-(cyclopropylmethyl)-1,3,5-trimethylpyrazole: Lacks the sulfonamide group.

Uniqueness

N-(cyclopropylmethyl)-1,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropylmethyl group enhances its lipophilicity, while the sulfonamide group provides potential for enzyme inhibition. The trimethyl groups on the pyrazole ring contribute to its stability and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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